(E)-2-cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide is a complex organic compound characterized by its unique structural features. This compound contains a cyano group, a nitrophenyl group, and a sulfanyl group, making it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the starting materials: The synthesis begins with the preparation of 4-(4-methylphenyl)sulfanyl-3-nitrobenzaldehyde and 2-phenylethylamine.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form the intermediate.
Amidation: The intermediate is then reacted with 2-phenylethylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, (E)-2-cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which (E)-2-cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide exerts its effects depends on its interaction with molecular targets. For example, if used in medicinal chemistry, it may inhibit or activate specific enzymes or receptors, leading to a therapeutic effect. The cyano and nitro groups can participate in electron transfer processes, while the sulfanyl group can form covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(4-Methylphenyl)-but-3-en-2-one: Similar in structure but lacks the cyano and nitro groups.
4-(4-Methoxyphenyl)-3-buten-2-one: Contains a methoxy group instead of a sulfanyl group.
Uniqueness
(E)-2-cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide is unique due to the combination of its functional groups, which provide a wide range of reactivity and potential applications. The presence of both electron-withdrawing (cyano, nitro) and electron-donating (sulfanyl) groups allows for versatile chemical behavior.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-2-cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-18-7-10-22(11-8-18)32-24-12-9-20(16-23(24)28(30)31)15-21(17-26)25(29)27-14-13-19-5-3-2-4-6-19/h2-12,15-16H,13-14H2,1H3,(H,27,29)/b21-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSOLCWQPZRDGE-RCCKNPSSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=C(C#N)C(=O)NCCC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NCCC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.